(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Overview
Description
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one is a degradation product of Ezetimibe, a cholesterol absorption inhibitor used to treat hyperlipidemia. Impurity profiling, including the identification and characterization of such impurities, is crucial for ensuring the safety and efficacy of pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one can be synthesized through various methods. One common approach involves the degradation of Ezetimibe under alkaline conditions. For instance, Ezetimibe can be heated with 0.01 M aqueous sodium hydroxide solution at 60°C for 10 minutes to produce the impurity . Another method involves the use of hydrogen peroxide in dimethylformamide, followed by extraction and crystallization to obtain the impurity .
Industrial Production Methods
Industrial production of this compound typically involves controlled degradation processes using high-performance liquid chromatography (HPLC) to isolate and purify the impurity. The use of specific columns and mobile phases ensures the efficient separation of the impurity from the parent compound .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The impurity can be formed through the oxidation of Ezetimibe using hydrogen peroxide.
Hydrolysis: Alkaline hydrolysis of Ezetimibe leads to the formation of the impurity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in dimethylformamide.
Hydrolysis: Sodium hydroxide solution.
Major Products Formed
The major product formed from these reactions is this compound, which has been characterized using techniques such as LC-MS, NMR, and IR spectroscopy .
Scientific Research Applications
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one has several scientific research applications:
Pharmaceutical Research: It is used in impurity profiling and stability studies to ensure the safety and efficacy of Ezetimibe-containing products.
Analytical Chemistry: The impurity serves as a reference standard in method validation and quality control.
Toxicology: Studies on the genotoxic potential of the impurity help in assessing the safety of pharmaceutical products.
Mechanism of Action
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one does not have a direct therapeutic effect. its formation and presence in pharmaceutical products can impact the overall safety and efficacy of the drug. The impurity is formed through the degradation of Ezetimibe, which inhibits the absorption of cholesterol by interacting with the Niemann-Pick C1-Like 1 (NPC1L1) transporter .
Comparison with Similar Compounds
Similar Compounds
- Ezetimibe Ketone
- Ezetimibe Tetrahydropyran Analog
- Ezetimibe Benzyl Ether Impurity
Uniqueness
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one is unique due to its specific formation pathway and structural characteristics. Unlike other impurities, it is formed primarily through alkaline hydrolysis and oxidation reactions .
Properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO2/c25-18-8-4-16(5-9-18)2-1-3-22-23(17-6-14-21(28)15-7-17)27(24(22)29)20-12-10-19(26)11-13-20/h1-2,4-15,22-23,28H,3H2/b2-1+/t22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSOQJYDGATDAP-NVAVVYFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112563 | |
Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204589-68-4 | |
Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204589-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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